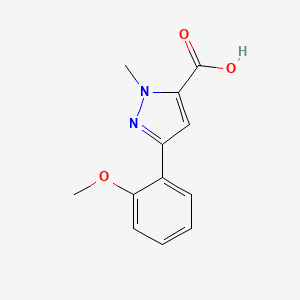

3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a methoxy-substituted phenyl ring at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 5 of the pyrazole core. This compound serves as a versatile building block in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. Its structural features enable hydrogen bonding (via the carboxylic acid group) and hydrophobic interactions (via the methoxyphenyl group), making it relevant for targeting proteases and other enzymes .

Properties

IUPAC Name |

5-(2-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-10(12(15)16)7-9(13-14)8-5-3-4-6-11(8)17-2/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRJMGRQVWMWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-keto ester under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a suitable catalyst, such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Products include 3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid or 3-(2-formylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: Products include 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol or 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-aldehyde.

Substitution: Products depend on the nucleophile used, such as 3-(2-aminophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies indicate that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant antiproliferative effects against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values reported as low as 0.01 µM in related compounds .

- Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenase enzymes, which are crucial in inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Enzyme Inhibition Studies

This compound has been explored for its role as an enzyme inhibitor:

- Mechanism of Action : It is believed to interact with specific enzymes by altering their conformation or activity. For example, related compounds have targeted arginase in Leishmania mexicana, impacting cell growth and proliferation .

Biological Studies

The compound's structural characteristics allow it to be utilized in various biological studies:

- Receptor Modulation : Its ability to bind to specific receptors makes it a candidate for studying receptor-ligand interactions, which are critical for understanding signal transduction pathways in cells .

Material Science

In addition to its biological applications, this compound is also valuable in material science:

- Synthesis of New Materials : The compound can serve as a building block for synthesizing more complex organic molecules, which can be used in developing new materials or agrochemicals .

Anticancer Activity Case Study

A study published in 2024 demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant growth inhibition across multiple cancer cell lines. The research highlighted the structure-activity relationship (SAR) that underpins the compound's efficacy against cancer cells. The findings suggest that modifications to the pyrazole ring could enhance its anticancer properties .

Enzyme Inhibition Case Study

Research has shown that compounds similar to this compound effectively inhibit specific enzymes involved in metabolic pathways. For instance, a study focusing on arginase inhibition revealed that these compounds could alter metabolic processes in Leishmania species, providing insights into potential treatments for diseases caused by these pathogens .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents on the pyrazole ring and the nature of functional groups significantly influence physicochemical properties and biological activity. Key analogs include:

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility, but bulky aryl groups (e.g., 2,4-dichlorophenyl) counteract this by increasing logP values .

- Thermal Stability : Derivatives like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibit melting points >130°C, suggesting robust crystalline stability .

Biological Activity

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1015868-53-7) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.23 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

-

Cytotoxicity Against Cancer Cell Lines :

- The compound exhibited significant cytotoxic effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). In vitro studies indicated an IC50 range of approximately 2.43 to 14.65 µM for these cell lines, demonstrating selective toxicity towards cancer cells compared to non-cancerous cells .

-

Mechanisms of Action :

- The anticancer activity is attributed to several mechanisms, including:

- Microtubule Destabilization : Compounds containing pyrazole structures have been identified as microtubule-destabilizing agents, leading to apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that treatment with this compound can enhance caspase-3 activity, a key marker of apoptosis, confirming its role in inducing programmed cell death in cancer cells .

- The anticancer activity is attributed to several mechanisms, including:

Anti-inflammatory Activity

Beyond its anticancer properties, this compound also demonstrates anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Table 1: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |

| HepG2 | 4.98 - 14.65 | Induction of apoptosis (caspase-3) | |

| Anti-inflammatory | COX inhibition | N/A | Inhibition of prostaglandin synthesis |

Clinical Relevance

The potential therapeutic implications of this compound extend to its use as a lead structure for developing new anticancer agents. Given the efficacy observed in preclinical models, further exploration through clinical trials may establish its role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how can intermediates be characterized?

- Synthesis : The compound can be synthesized via cyclocondensation of appropriate precursors. For example, ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate (an ester analog) is hydrolyzed under basic conditions to yield the carboxylic acid . Cyclocondensation reactions involving ketones, hydrazines, and ester derivatives are also viable, as demonstrated in similar pyrazole-carboxylic acid syntheses .

- Characterization : Intermediates and final products are analyzed using -NMR, -NMR, FTIR, and mass spectrometry. For instance, NMR can confirm the methoxy group (δ ~3.8–4.0 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral contradictions resolved?

- Techniques : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, while FTIR confirms functional groups (e.g., carboxylic acid O–H stretch at ~2500–3300 cm) . DFT calculations (e.g., B3LYP/6-31G(d)) can predict vibrational frequencies and NMR chemical shifts to cross-validate experimental data .

- Contradictions : Discrepancies between experimental and theoretical spectra are addressed by refining computational parameters (e.g., solvent effects, exchange-correlation functionals) or re-examining crystallographic data using software like SHELXL .

Q. How is the purity of the compound assessed, and what methods optimize crystallization for X-ray studies?

- Purity : HPLC with UV detection (λ ~254 nm) and melting point analysis (e.g., sharp melting points >130°C, as seen in analogs like 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid) are standard .

- Crystallization : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) yields high-quality crystals. SHELX software is widely used for structure refinement, with residual factors (R) < 0.05 indicating reliable models .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s reactivity and electronic properties?

- Methods : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Validation : Benchmarking against experimental data (e.g., SCXRD bond lengths) ensures accuracy. For example, pyrazole ring C–N bond lengths typically range from 1.33–1.37 Å in DFT models .

Q. How does structural modification of the pyrazole ring influence bioactivity, particularly in enzyme inhibition?

- Structure-Activity Relationship (SAR) : The 2-methoxyphenyl group enhances π-π stacking with enzyme active sites, as seen in related compounds targeting cysteine proteases like cathepsin L. Bioisosteric replacements (e.g., quinoline or indole moieties) can improve selectivity .

- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities. For example, the carboxylic acid group may form hydrogen bonds with catalytic residues (e.g., Asn in cathepsin L) .

Q. How are contradictory results in enzyme inhibition assays addressed, and what experimental controls are critical?

- Troubleshooting : Inconsistent IC values may arise from assay conditions (pH, ionic strength) or compound solubility. Controls include:

- Positive controls (e.g., E-64 for cysteine proteases).

- Solvent controls (DMSO ≤1% v/v).

- Enzyme activity validation via fluorogenic substrates (e.g., Z-Phe-Arg-AMC) .

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (K) and ensure replicates (n ≥ 3).

Q. What strategies resolve discrepancies between crystallographic data and computational models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.